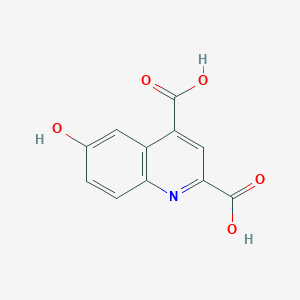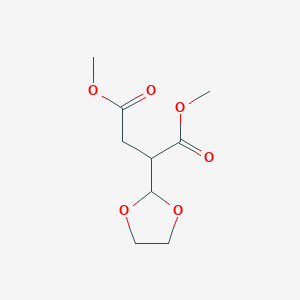
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate is an organic compound with the molecular formula C9H14O6. It is characterized by the presence of a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate can be synthesized through the reaction of dimethyl butanedioate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxolane ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common to promote the cyclization reaction .
化学反応の分析
Types of Reactions
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols .
科学的研究の応用
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate has several applications in scientific research:
作用機序
The mechanism of action of dimethyl 2-(1,3-dioxolan-2-yl)butanedioate involves its ability to form stable cyclic structures through intramolecular cyclization. This property makes it useful in various chemical reactions where stability and reactivity are crucial . The molecular targets and pathways involved in its action are primarily related to its interaction with nucleophiles and electrophiles in organic synthesis .
類似化合物との比較
Similar Compounds
Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: This compound is similar in structure and is used as a bio-based solvent.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Another compound with a 1,3-dioxolane ring, used in various organic synthesis applications.
Uniqueness
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate is unique due to its specific structural configuration, which imparts distinct reactivity and stability properties. Its ability to form stable cyclic structures makes it particularly valuable in organic synthesis and industrial applications .
特性
CAS番号 |
88820-09-1 |
|---|---|
分子式 |
C9H14O6 |
分子量 |
218.20 g/mol |
IUPAC名 |
dimethyl 2-(1,3-dioxolan-2-yl)butanedioate |
InChI |
InChI=1S/C9H14O6/c1-12-7(10)5-6(8(11)13-2)9-14-3-4-15-9/h6,9H,3-5H2,1-2H3 |
InChIキー |
HYMPSERZSFKAGJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1OCCO1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


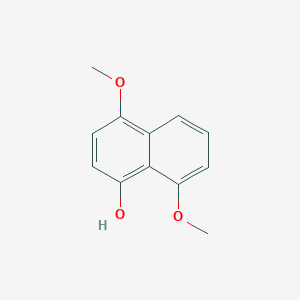
![4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile](/img/structure/B14150022.png)
![(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate](/img/structure/B14150027.png)


![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)

![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
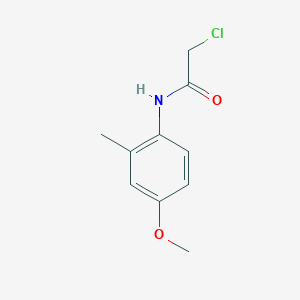
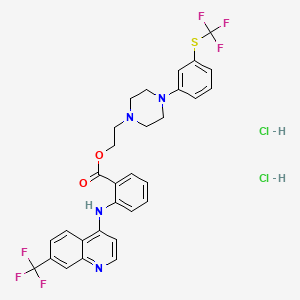
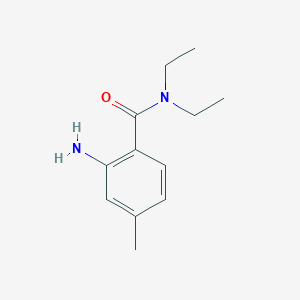
![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
